- Engineered metabolic pathways for directing carbon flux to increased production of 7-aminoheptanoic acid and 6-aminohexanoic acid, United States, , ,
Cas no 929-17-9 (7-Aminoheptanoic acid)

7-Aminoheptanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 7-Aminoheptanoic acid
- 7-AMINOENANTHIC ACID
- 7-amino-heptanoic acid
- 7-Aminooenanthic acid
- HEPTANOIC ACID, 7-AMINO-
- omega-Aminoenantic acid
- 7-Aminohepentanoic acid
- Aminoenanthic acid
- Amino-enanthylic acid
- omega-Aminoheptanoic acid
- Kyselina 7-aminoenanthova [Czech]
- B10HJX2T48
- AEK
- 7-aminoheptanoicacid
- Kyselina 7-aminoenanthova
- 7-azanylheptanoic acid
- Zeta
- 7-Aminoheptanoic acid (ACI)
- NSC 59008
- ζ-Aminoenanthic acid
- ω-Aminoenanthic acid
- ω-Aminoheptanoic acid
- AMINOENANTIC ACID, OMEGA-
- A0311
- omega-Aminoenanthic acid
- DB-057347
- NSC-59008
- H-Ahp(7)-OH
- MFCD00008242
- Zeta-Aminoheptanoic Acid
- Z56896351
- CHEMBL1229507
- .ZETA.-AMINOENANTHIC ACID
- zeta-Aminoenanthic acid
- NS00039505
- EINECS 213-197-5
- CS-W002042
- DTXCID30161673
- 7-Aminoheptanoic acid, 98%
- 4-04-00-02791 (Beilstein Handbook Reference)
- 7-Aminoheptanoic acid, purum, >=97.0% (CHN)
- ALBB-028464
- 929-17-9
- UNII-B10HJX2T48
- NSC59008
- AKOS000119948
- CHEBI:181436
- DTXSID10239182
- EN300-17159
- BRN 0906887
- 7-AHpA
- SCHEMBL35917
- .OMEGA.-AMINOHEPTANOIC ACID
- .OMEGA.-AMINOENANTHIC ACID
- GS-4263
- Q27274237
- AC-6968
- BP-23845
-
- MDL: MFCD00008242
- نواة داخلي: 1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)
- مفتاح Inchi: XDOLZJYETYVRKV-UHFFFAOYSA-N
- ابتسامات: O=C(CCCCCCN)O
- برن: 0906887
حساب السمة
- نوعية دقيقة: 145.11000
- النظائر كتلة واحدة: 145.110278721 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 6
- تعقيدات: 93.6
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- tautomeric العد: nothing
- طوبولوجي سطح القطب: 63.3
- إكسلوغ 3: -3
- الوزن الجزيئي: 145.20
- تهمة السطحية: 0
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 1.019
- نقطة انصهار: 192-195 °C (lit.)
- نقطة الغليان: 270.6°Cat760mmHg
- نقطة الوميض: 117.5°C
- انكسار: 1.467
- بسا: 63.32000
- لوغب: 1.68050
- الفيدرالية: 2563
- الذوبان: Not determined
7-Aminoheptanoic acid أمن المعلومات
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:2
- تعليمات السلامة: S22-S24/25
- رتكس:MJ1770000
- ظروف التخزين:Store in cold storage.
7-Aminoheptanoic acid بيانات الجمارك
- رمز النظام المنسق:2922499990
- بيانات الجمارك:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
7-Aminoheptanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051695-25g |
7-Aminoheptanoic acid |
929-17-9 | 97% | 25g |
¥543.00 | 2024-04-25 | |
Enamine | EN300-17159-0.05g |
7-aminoheptanoic acid |
929-17-9 | 91% | 0.05g |
$19.0 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87630-100g |
7-Aminoheptanoic acid |
929-17-9 | 97% | 100g |
¥4186.0 | 2021-09-10 | |
Apollo Scientific | OR2575-5g |
7-Aminoheptanoic acid |
929-17-9 | 98+% | 5g |
£20.00 | 2025-03-21 | |
Apollo Scientific | OR2575-25g |
7-Aminoheptanoic acid |
929-17-9 | 98+% | 25g |
£132.00 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151309-100g |
7-Aminoheptanoic acid |
929-17-9 | >98.0%(T) | 100g |
¥3325.90 | 2023-09-04 | |
Chemenu | CM219816-25g |
7-Aminoheptanoic acid |
929-17-9 | 95% | 25g |
$146 | 2023-02-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87630-1g |
7-Aminoheptanoic acid |
929-17-9 | 97% | 1g |
¥66.0 | 2021-09-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834696-1g |
7-Aminoheptanoic Acid |
929-17-9 | 98% | 1g |
82.00 | 2021-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051695-5g |
7-Aminoheptanoic acid |
929-17-9 | 97% | 5g |
¥117.00 | 2024-04-25 |
7-Aminoheptanoic acid طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
- Comparison of N-Terminal Modifications on Neurotensin(8-13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo EfficacyJournal of Medicinal Chemistry, 2009, 52(7), 1803-1813,
طريقة الإنتاج 3
- Preparation of cyanoguanidines for treating diseases caused by an elevated level of nicotinamide phosphoribosyltransferase, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
- Engineered metabolic pathways and processes for producing 7-carbon monomers, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
طريقة الإنتاج 6
- Process for the enzymic production of 7-aminoheptanoic acid and its derivatives, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
1.2 Reagents: Hydrogen , Hydrogen iodide ; 3 h, 50 atm, 160 °C
- Methods for producing nylon 7, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
- Synthesis of ω-nitro acids and ω-amino acids by ring cleavage of α-nitro cycloalkanonesEuropean Journal of Organic Chemistry, 1999, (1), 87-90,
طريقة الإنتاج 9
- engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via carbon chain elongation associated with cyclohexane carboxylate synthesis, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
طريقة الإنتاج 11
- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via pyruvate and succinate semialdehyde aldol condensation, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
طريقة الإنتاج 13
- Engineered metabolic pathways for biosynthesis of 7-carbon monomers including pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine or 1,7-heptanediol, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via c1 carbon chain elongation associated with coenzyme b synthesis, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via aromatic compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 50 - 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 0.6 MPa, 40 °C
- Method for preparing 7-aminoheptanoic acid, China, , ,
طريقة الإنتاج 17
- Engineered metabolic pathways and microorganisms for producing 7-carbon chems., World Intellectual Property Organization, , ,
طريقة الإنتاج 18
1.2 Reagents: Piperidine Solvents: Dimethylformamide
- Improvement of monolithic solid material by utilization of spacer for identification of the target using affinity resinsBioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1469-1472,
طريقة الإنتاج 19
- Metabolically engineered pathways and microbial strains for fermentative production of pimelic acid, 7-aminoheptanoate, 7-hydroxyheptanoate, heptamethylenediamine, or 1,7-heptanediol, United States, , ,
طريقة الإنتاج 20
- Method for the co-production of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid, World Intellectual Property Organization, , ,
7-Aminoheptanoic acid Raw materials
- 7-oxoheptanoic acid
- Heptanoic acid, 7-nitro-
- 7-Bromoheptanoic acid
- DL-2-Aminosuberic Acid
- Fmoc-7-amino-heptanoic acid
- Ethyl 6-bromohexanoate
- Azocan-2-one
- methyl 7-aminoheptanoate
- 5-(aminomethyl)-2-Furanacetic acid
7-Aminoheptanoic acid Preparation Products
7-Aminoheptanoic acid الوثائق ذات الصلة
-
1. Correction: Jadomycins, put a bigger ring in it: isolation of seven- to ten-membered ring analoguesStephanie M. Forget,Camilo F. Martinez-Farina,David L. Jakeman Chem. Commun. 2018 54 3544
-
Daniel Moreno,José V. Cuevas,Gabriel García-Herbosa,Tomás Torroba Chem. Commun. 2011 47 3183
-
Teresa Cecchi,Filippo Pucciarelli,Paolo Passamonti Analyst 2004 129 1037
-
Yang Li,Shujie Yang,Danlei Ma,Wei Song,Cong Gao,Liming Liu,Xiulai Chen Nat. Prod. Rep. 2021 38 1518
-
Daigo Iwahata,Manabu Tsuda,Toshiro Aigaki,Hiroshi Miyano J. Anal. At. Spectrom. 2011 26 2461
929-17-9 (7-Aminoheptanoic acid) منتجات ذات صلة
- 56-12-2(γ-Aminobutyric acid)
- 13108-19-5(10-Aminodecanoic Acid)
- 1002-57-9(8-Aminooctanoic acid)
- 693-57-2(12-Aminolauric Acid)
- 60-32-2(6-Aminocaproic acid)
- 1120-12-3(9-Aminononanoic acid)
- 660-88-8(5-Aminovaleric Acid)
- 32131-17-2(Nylon 6/6)
- 2432-99-7(11-Aminoundecanoic acid)
- 1849260-00-9(3-Thiophenemethanamine, 4-(trifluoromethyl)-)
